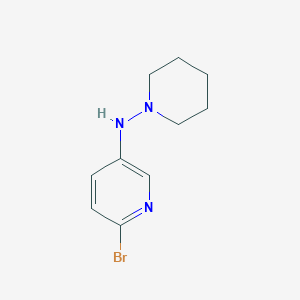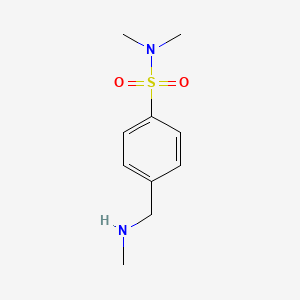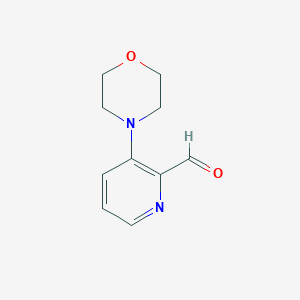
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
Overview
Description
Pyridine derivatives, such as “5-(Pyridin-3-yl)isophthalic acid”, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
Pyrazoles, a class of five-membered heterocycles derived from the parent pyrazole, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, the molecular weight of “5-(Pyridin-3-yl)isophthalic acid” is 243.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Antibacterial Agents
The derivatives of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid have been synthesized and evaluated for their antibacterial activities. These compounds have shown effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria . The broad and potent activity of these derivatives makes them significant in the development of new antibacterial drugs.
Luminescent Materials
Research has demonstrated that coordination polymers assembled from related pyridinyl-thiadiazole compounds exhibit luminescent properties . These materials are being explored for their potential applications in sensors, displays, and lighting technologies due to their ability to emit light upon excitation.
Catalytic Properties
Certain complexes derived from pyridinyl-thiadiazole structures have shown catalytic properties, particularly in the degradation of organic dyes like Rhodamine B . This application is crucial for environmental cleanup and waste treatment processes.
Corrosion Inhibition
Novel synthesized thiophene and pyridine-based 1,3,4-oxadiazole hybrids, which are structurally similar to the pyridinyl-thiadiazole compounds, have been reported to inhibit the corrosion of mild steel in acidic environments . This has significant implications for extending the life of metal structures and reducing maintenance costs.
Pharmaceutical Applications
Pyridine scaffolds, which include pyridinyl-thiadiazole structures, are found in over 7000 existing drug molecules of medicinal importance. They are key components in the synthesis of pharmaceuticals due to their high potency and selectivity in biological systems .
Coordination Chemistry
The pyridinyl-thiadiazole compounds have been used to synthesize new metal–organic complexes. These complexes have unique supramolecular architectures and are studied for their potential applications in gas storage, separation, ion exchange, and as magnetic materials .
Material Science
In the field of materials science, these compounds are integral in the design and synthesis of new polymers with advanced features. They contribute to the development of materials with a wide range of structural diversities and potential applications as porous materials .
Environmental Science
The derivatives of pyridinyl-thiadiazole are being explored for their environmental applications, particularly in the development of smart coatings for corrosion mitigation and as agents for pollution control .
Safety And Hazards
Future Directions
The future directions in the field of pyridine derivatives research could involve the development of more robust methods for the selective introduction of multiple functional groups . This could lead to the synthesis of a wider range of pyridine derivatives with potential applications in various fields, including pharmaceuticals and materials science .
properties
IUPAC Name |
5-pyridin-3-yl-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)7-11-10-6(14-7)5-2-1-3-9-4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZAYBFDBMPLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




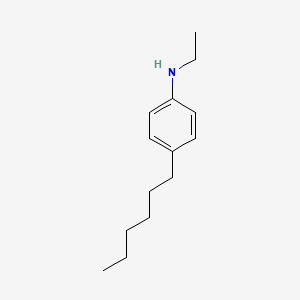

![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)

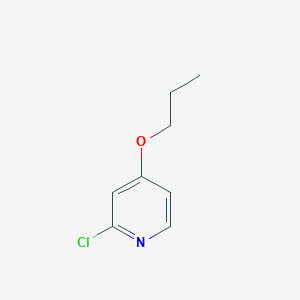
![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)

